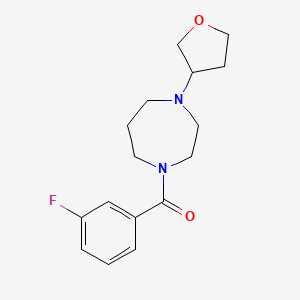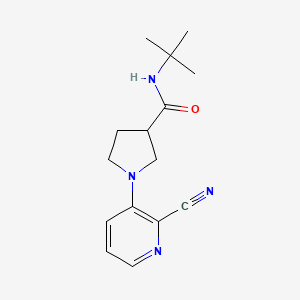![molecular formula C16H21N3O2 B15113201 2-Methyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B15113201.png)
2-Methyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety linked through a methoxy group, and an oxazole ring attached to the piperidine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine typically involves multi-step organic synthesis. One common route starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through nucleophilic substitution reactions. Finally, the methoxy group is added via an etherification reaction, linking the piperidine to the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, such as halides, alkyl groups, or aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as improved solubility or stability.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and piperidine rings can interact with active sites on proteins, potentially inhibiting or modulating their activity. This can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine derivatives with substituted piperidine and oxazole rings, such as:
- 2-Methyl-6-({1-[(1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine
- 2-Methyl-6-({1-[(1,3-imidazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine
Uniqueness
What sets 2-Methyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the oxazole and piperidine rings allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C16H21N3O2 |
|---|---|
Molekulargewicht |
287.36 g/mol |
IUPAC-Name |
4-[[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole |
InChI |
InChI=1S/C16H21N3O2/c1-13-4-2-6-16(18-13)21-10-14-5-3-7-19(8-14)9-15-11-20-12-17-15/h2,4,6,11-12,14H,3,5,7-10H2,1H3 |
InChI-Schlüssel |
KSGNDNLFNATCBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)CC3=COC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B15113137.png)
![4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]oxy}pyridine](/img/structure/B15113141.png)
![6'-Methyl-4'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B15113146.png)
![5-tert-butyl-N-(4-ethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15113161.png)
![3-tert-butyl-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine](/img/structure/B15113176.png)
![4-(Pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B15113183.png)
![6-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B15113187.png)
![4-Methoxy-2-{5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B15113194.png)
![N-[3-[[5-cyclopropyl-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B15113203.png)

![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B15113209.png)


